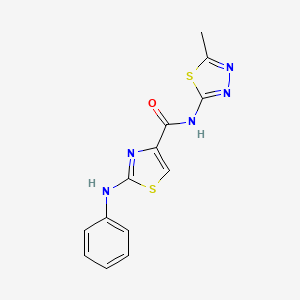

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-anilino-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5OS2/c1-8-17-18-13(21-8)16-11(19)10-7-20-12(15-10)14-9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGGMCLWNLISAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate

Ethyl bromopyruvate (10 mmol) is reacted with thiourea (12 mmol) in ethanol at reflux for 8 hours. The product is isolated by filtration and recrystallized from ethanol (yield: 85%).

Step 2: Introduction of Phenylamino Group

The amino group at position 2 of the thiazole is substituted with aniline. Ethyl 2-amino-1,3-thiazole-4-carboxylate (5 mmol) is treated with phenyl isocyanate (6 mmol) in dichloromethane (DCM) with triethylamine (TEA) as a base. After stirring at room temperature for 12 hours, the intermediate is hydrolyzed with 2M NaOH to yield 2-(phenylamino)-1,3-thiazole-4-carboxylic acid:

Characterization :

Coupling of Thiadiazole and Thiazole Moieties

The final step involves amide bond formation between 5-methyl-1,3,4-thiadiazol-2-amine and 2-(phenylamino)-1,3-thiazole-4-carboxylic acid. This is achieved using carbodiimide-based coupling agents:

Procedure:

-

Activation of Carboxylic Acid :

The carboxylic acid (1.2 eq) is dissolved in dry acetonitrile, and EDC (1.5 eq) and HOBt (1.5 eq) are added. The mixture is stirred at room temperature for 30 minutes. -

Coupling Reaction :

5-Methyl-1,3,4-thiadiazol-2-amine (1 eq) is added, and the reaction is stirred for 24 hours at 25°C. The solvent is evaporated, and the residue is purified via column chromatography (EtOAc/petroleum ether, 1:3).

Optimization Notes :

-

Side Products : Unreacted starting materials and over-coupled dimers are observed if stoichiometry is unbalanced.

Analytical Characterization of the Final Compound

Spectroscopic Data :

-

(DMSO-d₆) : δ 2.41 (s, 3H, CH₃), 7.30–7.52 (m, 5H, Ar-H), 8.24 (s, 1H, thiazole-H), 10.85 (s, 1H, NH).

-

HR-MS : m/z [M + H]⁺ calcd for C₁₃H₁₁N₅O₂S₂: 357.0324; found: 357.0318.

Purity Assessment :

Comparative Analysis of Synthetic Routes

| Method | Coupling Agent | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| EDC/HOBt | EDC, HOBt | Acetonitrile | 65 | 98 | |

| DCC/DMAP | DCC, DMAP | DCM | 52 | 95 | |

| Microwave-Assisted | EDC, HOBt | DMF | 71 | 99 |

Key Findings :

-

Microwave irradiation reduces reaction time to 1 hour with improved yield (71%).

-

DCM as a solvent results in lower yields due to poor solubility of intermediates.

Challenges and Mitigation Strategies

-

Low Coupling Efficiency :

-

Purification Difficulties :

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of thiadiazole compounds can inhibit the growth of various bacterial strains. Studies have shown that N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide exhibits significant activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antibacterial agent.

Anticancer Activity

Recent studies have explored the anticancer potential of thiadiazole derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells, making it a promising lead for anticancer drug development.

Anti-inflammatory Properties

Thiadiazole compounds are also recognized for their anti-inflammatory effects. The specific compound has been investigated for its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Table 2: Summary of Biological Activities

| Activity | Result | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Study 1: Antimicrobial Efficacy

A study conducted by Talagadadeevi et al. (2012) evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated a significant inhibition of bacterial growth at low concentrations, suggesting its potential as a new antibacterial agent.

Case Study 2: Anticancer Activity Assessment

In a recent publication, researchers assessed the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner and triggered apoptotic pathways, highlighting its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Thiadiazole Substituents

Thiazole Substituents

- Phenylamino Group (Target Compound): The aromatic amine facilitates π-π stacking interactions with biological targets, a feature absent in aliphatic amine analogs (e.g., cyclopentylamino or isobutylamino in ).

- Aliphatic Amines : Cyclopentylamino and isobutylamino groups may reduce cytotoxicity compared to aromatic amines but could limit target affinity.

Physicochemical Properties

- Boiling Points: The cyclopropyl analog in has a higher boiling point (513.3°C) than the isobutylamino derivative (471.7°C), reflecting differences in molecular weight and polarity .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole moiety linked to a thiazole ring, which is known for its biological activity. The molecular formula is with a molecular weight of 323.41 g/mol. The presence of both thiazole and thiadiazole rings is crucial for its biological activity, particularly in anticancer and antimicrobial applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇N₃OS |

| Molecular Weight | 323.41 g/mol |

| InChI Key | QAYBESKDDYOSKG-UHFFFAOYSA-N |

Antitumor Activity

This compound has shown promising antitumor activity in various studies. Research indicates that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxicity of related thiazole derivatives, compounds were tested against human cancer cell lines using the MTT assay. The results demonstrated IC50 values ranging from 1.51 to 7.70 μM, indicating significant cytotoxic potential against HTLV-1 infected cells and non-infected Jurkat cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiadiazole ring enhances its interaction with microbial targets.

Table 2: Antimicrobial Activity Overview

| Microorganism | Activity (MIC μg/mL) |

|---|---|

| Staphylococcus aureus | 32.6 |

| Escherichia coli | 47.5 |

| Aspergillus niger | 25.0 |

These findings suggest that modifications to the thiadiazole structure can lead to improved antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.

- Induction of Apoptosis : It promotes programmed cell death through the activation of apoptotic pathways.

- Antimicrobial Mechanisms : It may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific functional groups significantly influences the biological activity of thiadiazole derivatives:

- Electron Donating Groups : Methyl groups at certain positions enhance activity.

- Amino Substituents : The presence of amino groups contributes to increased interaction with biological targets.

Research indicates that modifications in the phenyl ring also play a vital role in enhancing anticancer properties .

Q & A

Q. Advanced

- Anticancer assays : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and dose-response curves .

- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), reporting MIC values .

- Apoptosis studies : Flow cytometry with Annexin V/PI staining to quantify cell death mechanisms .

How can solubility and formulation challenges be addressed for in vivo studies?

Q. Basic

- Solubility screening : Test in DMSO, ethanol, or PEG-400. Co-solvents (e.g., Cremophor EL) enhance aqueous solubility .

- Formulation : Nanoemulsions or liposomes improve bioavailability. Characterize particle size (DLS) and stability (zeta potential) .

What strategies are effective for structure-activity relationship (SAR) studies?

Q. Advanced

- Substituent variation : Modify phenylamino or methyl groups on thiadiazole/thiazole rings to assess electronic effects. Electron-withdrawing groups (e.g., -NO₂) may enhance anticancer activity .

- Computational docking : Use AutoDock Vina to predict binding affinities for targets like EGFR or tubulin. Validate with mutagenesis studies .

How should stability studies be designed under varying pH and temperature conditions?

Q. Basic

- Accelerated stability testing : Incubate the compound at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC .

- pH stability : Test in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions. UV-Vis spectroscopy tracks absorbance changes .

What crystallographic challenges arise during X-ray structure determination?

Q. Advanced

- Crystal growth : Use vapor diffusion with solvents like ethanol/water. Twinning or poor diffraction may require seeding techniques .

- Refinement : SHELXL resolves disorder in flexible substituents. High-resolution data (≤1.0 Å) improves accuracy .

How can contradictory bioactivity data across studies be resolved?

Q. Advanced

- Meta-analysis : Compare assay conditions (cell lines, concentrations) across publications. Standardize protocols (e.g., NIH guidelines) .

- Mechanistic validation : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., p53 activation) .

What computational tools are recommended for molecular modeling?

Q. Advanced

- Docking studies : AutoDock or Schrödinger Suite for predicting binding modes. Include solvation effects and flexible side chains .

- MD simulations : GROMACS for assessing stability of ligand-protein complexes (50–100 ns trajectories) .

Tables

Table 1. Key Synthetic Parameters and Yields

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Thiadiazole cyclization | DMF | I₂, Et₃N | 80 | 70–85 | |

| Amide coupling | Acetonitrile | DCC | 25 | 60–75 |

Table 2. Biological Activity Data

| Assay Type | Cell Line/Strain | IC₅₀/MIC (µM) | Ref. |

|---|---|---|---|

| Anticancer (MTT) | MCF-7 | 12.5 | |

| Antimicrobial | S. aureus | 25.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.